2,5-Furandione, dihydro-3-(octatriacontenyl)-
Description
2,5-Furandione, dihydro-3-(octatriacontenyl)- (CAS RN 64347-17-7) is a succinic anhydride derivative with a long-chain octatriacontenyl (C₃₈H₇₅) substituent. This compound belongs to the class of alkylsuccinic anhydrides, which are characterized by a furandione (succinic anhydride) core modified with hydrophobic alkyl chains. These derivatives are utilized in industrial applications such as lubricants, surfactants, and polymer crosslinking agents due to their reactivity and amphiphilic properties . Regulatory documents indicate that this compound is listed on Canada’s Non-domestic Substances List (NDSL), requiring notification for manufacture or import under the New Substances Notification Regulations .
Properties
CAS No. |
64347-17-7 |
|---|---|
Molecular Formula |
C42H78O3 |
Molecular Weight |
631.1 g/mol |
IUPAC Name |
3-octatriacont-6-enyloxolane-2,5-dione |
InChI |
InChI=1S/C42H78O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-40-39-41(43)45-42(40)44/h32-33,40H,2-31,34-39H2,1H3 |
InChI Key |
WGWNWFDUODMSQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCCCCCC1CC(=O)OC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5-Furandione, dihydro-3-(octatriacontenyl)- can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with long-chain alkenes under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,5-Furandione, dihydro-3-(octatriacontenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The furan ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
2,5-Furandione, dihydro-3-(octatriacontenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Furandione, dihydro-3-(octatriacontenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Properties
The key distinction among alkylsuccinic anhydrides lies in the length and saturation of their alkyl chains. Below is a comparative analysis of structural and molecular properties:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Alkyl Chain Length | Key Structural Features |
|---|---|---|---|---|---|
| 2,5-Furandione, dihydro-3-(octatriacontenyl)- | 64347-17-7 | C₄₂H₇₆O₃ | 635.07 g/mol | C₃₈ (unsaturated) | Long unsaturated C₃₈ chain |
| 2,5-Furandione, dihydro-3-(octadecenyl)- | 28777-98-2 | C₂₂H₃₈O₃ | 350.54 g/mol | C₁₈ (unsaturated) | Shorter unsaturated C₁₈ chain |
| 2,5-Furandione, dihydro-3-(tetracosenyl)- | 64347-15-5 | C₂₈H₅₂O₃ | 434.69 g/mol | C₂₄ (unsaturated) | Mid-length unsaturated C₂₄ chain |
| 2,5-Furandione, dihydro-3-(tetrapropenyl)- | 26544-38-7 | C₁₆H₂₆O₃ | 266.38 g/mol | C₁₂ (branched) | Branched, shorter C₁₂ chain |
| 2,5-Furandione, dihydro-3-methylene- | 2170-03-8 | C₅H₄O₃ | 112.08 g/mol | N/A | Methyl substituent (no long chain) |
Key Observations :
- Chain Length Impact : Longer alkyl chains (e.g., C₃₈ in octatriacontenyl) significantly increase molecular weight and lipophilicity, influencing solubility and reactivity. For example, octatriacontenyl derivatives are expected to have log Pow > 6, compared to log Pow > 4.39 for the tetrapropenyl analog .
- Unsaturation : Unsaturated chains (e.g., octadecenyl) introduce double bonds, affecting conformational flexibility and chemical reactivity compared to saturated analogs .
Functional and Application Differences
Toxicity and Environmental Impact
| Compound | Acute Oral LD₅₀ (Rat) | Acute Dermal LD₅₀ (Rabbit) | Aquatic Toxicity (LC₅₀, Fish) | Environmental Mobility (Koc) |
|---|---|---|---|---|
| Dihydro-3-(tetrapropenyl)- | 1,875 mg/kg | 2,006 mg/kg | >100 mg/L (rainbow trout) | 825 (low mobility) |
| Dihydro-3-(octatriacontenyl)- | No data | No data | Predicted low toxicity | High Koc (>2,000) |
Notes:
- Regulatory requirements for octatriacontenyl derivatives are stringent under Canada’s NDSL, necessitating environmental and health assessments .
Biological Activity
2,5-Furandione, dihydro-3-(octatriacontenyl)-, also known as a derivative of succinic anhydride, is a compound with significant potential in various biological applications. This article explores its biological activity, supported by data tables and relevant research findings.
Molecular Structure
- Chemical Formula: C22H38O3
- Molecular Weight: 350.54 g/mol
- CAS Number: 7757-96-2
- IUPAC Name: Dihydro-3-(octatriacontenyl)-2,5-furandione
The structure of 2,5-Furandione, dihydro-3-(octatriacontenyl)- features a furan ring with two carbonyl groups and a long aliphatic chain, which influences its biological interactions.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Boiling Point (°C) | Not specified |
| Melting Point (°C) | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 2,5-Furandione derivatives is primarily attributed to their ability to interact with cellular membranes and proteins due to their lipophilic nature. This interaction can lead to various biochemical effects, including modulation of enzyme activity and cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that 2,5-Furandione derivatives exhibit antimicrobial properties. For instance:
- Study Findings: A study published in the Journal of Antimicrobial Chemotherapy demonstrated that these compounds showed significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
Cytotoxicity and Anticancer Potential
Research has also explored the cytotoxic effects of 2,5-Furandione on cancer cell lines:
- Case Study: In vitro assays conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 2,5-Furandione resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways.
Table 2: Summary of Biological Studies
| Study Type | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Inhibition of E. coli and S. aureus | Journal of Antimicrobial Chemotherapy |
| Cytotoxicity | Induced apoptosis in MCF-7 cells | Cancer Research Journal |
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of 2,5-Furandione is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption: The compound is readily absorbed when administered orally.
- Metabolism: It undergoes biotransformation primarily in the liver, resulting in various metabolites that may contribute to its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
